molecular formula C18H23N3O4 B2374073 3-Ethyl-8-(2-(4-methoxyphenyl)acetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021117-59-8

3-Ethyl-8-(2-(4-methoxyphenyl)acetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B2374073
CAS RN: 1021117-59-8
M. Wt: 345.399
InChI Key: WTKUMYUYSKEBAA-UHFFFAOYSA-N
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Description

The compound “3-Ethyl-8-(2-(4-methoxyphenyl)acetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a complex organic molecule. It contains a spirocyclic structure (a type of cyclic compound where two rings share a single atom), a triaza group (indicating the presence of three nitrogen atoms in the ring), and a dione group (indicating the presence of two carbonyl groups). The compound also has an ethyl group, a methoxyphenyl group, and an acetyl group attached to it .


Molecular Structure Analysis

The molecular structure of this compound is likely quite complex, due to the presence of multiple rings and functional groups. The spirocyclic structure would give the molecule a three-dimensional shape, while the presence of the dione group could potentially allow for hydrogen bonding. The methoxyphenyl group is likely to contribute to the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the various functional groups present. For example, the dione group could potentially undergo reduction reactions, while the methoxyphenyl group might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dione and methoxyphenyl groups could potentially increase the compound’s polarity, affecting its solubility in different solvents .

Scientific Research Applications

Receptor Binding and Selectivity

Compounds structurally similar to "3-Ethyl-8-(2-(4-methoxyphenyl)acetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione" have been studied for their binding affinity and selectivity to receptor subtypes, such as the alpha 1-adrenoceptors. For example, BMY 7378, a compound with a somewhat similar structure, has been identified as a selective antagonist for the alpha 1D-adrenoceptor subtype, indicating its potential application in understanding receptor functions and developing receptor-targeted therapies (Goetz et al., 1995).

Synthesis and Chemical Properties

Research has also focused on the synthesis and chemical properties of related spiropiperidine compounds. One study explored convenient one-pot multicomponent reactions (MCRs) to synthesize trifluoromethylated spiropiperidine derivatives under catalyst-free conditions, highlighting methodologies for efficiently generating structurally complex and highly functionalized compounds (Zhou et al., 2018).

Antimicrobial Applications

N-Halamine-coated cotton, utilizing a compound structurally related to "3-Ethyl-8-(2-(4-methoxyphenyl)acetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione," has been developed for antimicrobial and detoxification applications. This innovative approach uses the compound's ability to be bonded onto cotton fabrics, enabling the creation of materials with significant antimicrobial properties (Ren et al., 2009).

Future Directions

Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties in more detail .

properties

IUPAC Name

3-ethyl-8-[2-(4-methoxyphenyl)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-3-21-16(23)18(19-17(21)24)8-10-20(11-9-18)15(22)12-13-4-6-14(25-2)7-5-13/h4-7H,3,8-12H2,1-2H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKUMYUYSKEBAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2(CCN(CC2)C(=O)CC3=CC=C(C=C3)OC)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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